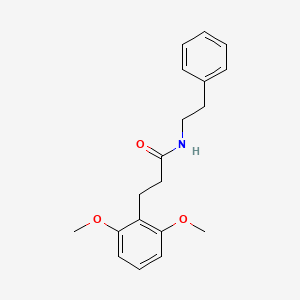
3-(2,6-dimethoxyphenyl)-N-phenethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-dimethoxyphenyl)-N-phenethylpropanamide, also known as 2C-D, is a synthetic phenethylamine compound that belongs to the 2C family of psychedelics. It was first synthesized in 1970 by Alexander Shulgin and is known for its unique effects on the human mind and body.
Mécanisme D'action
The mechanism of action of 3-(2,6-dimethoxyphenyl)-N-phenethylpropanamide involves its interaction with the serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which leads to the activation of these receptors. This activation results in the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the psychedelic effects of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,6-dimethoxyphenyl)-N-phenethylpropanamide are not well understood. However, studies have shown that it can cause changes in heart rate, blood pressure, and body temperature. It has also been found to cause changes in brain activity, including alterations in the activity of the default mode network, which is involved in self-referential thinking and introspection.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2,6-dimethoxyphenyl)-N-phenethylpropanamide in lab experiments is its unique effect on the serotonin receptors in the brain. This makes it a useful tool for studying the role of these receptors in mood and cognition. However, one limitation of using 3-(2,6-dimethoxyphenyl)-N-phenethylpropanamide is its potential for abuse and its illegal status in many countries. This makes it difficult to obtain and use in lab experiments.
Orientations Futures
There are several future directions for research on 3-(2,6-dimethoxyphenyl)-N-phenethylpropanamide. One direction is to study its potential therapeutic effects in the treatment of mood disorders such as depression and anxiety. Another direction is to study its effects on the brain and body in more detail to better understand its mechanism of action and potential side effects. Finally, research could be done on the synthesis of new analogs of 3-(2,6-dimethoxyphenyl)-N-phenethylpropanamide that may have different effects on the brain and body.
Méthodes De Synthèse
The synthesis of 3-(2,6-dimethoxyphenyl)-N-phenethylpropanamide involves the reaction of 2,6-dimethoxybenzaldehyde with nitroethane to form 2,6-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced with sodium borohydride to form 2,6-dimethoxyphenylpropan-2-amine. This compound is then acylated with phenethylamine to form 3-(2,6-dimethoxyphenyl)-N-phenethylpropanamide.
Applications De Recherche Scientifique
3-(2,6-dimethoxyphenyl)-N-phenethylpropanamide has been used in scientific research to study its effects on the human brain and body. It has been found to have a unique effect on the serotonin receptors in the brain, which are responsible for regulating mood, appetite, and sleep. Studies have shown that 3-(2,6-dimethoxyphenyl)-N-phenethylpropanamide has a high affinity for the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood and cognition.
Propriétés
IUPAC Name |
3-(2,6-dimethoxyphenyl)-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-22-17-9-6-10-18(23-2)16(17)11-12-19(21)20-14-13-15-7-4-3-5-8-15/h3-10H,11-14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUORNUSSALWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CCC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dimethoxyphenyl)-N-(2-phenylethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

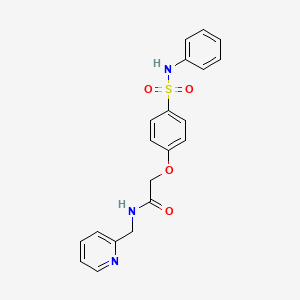
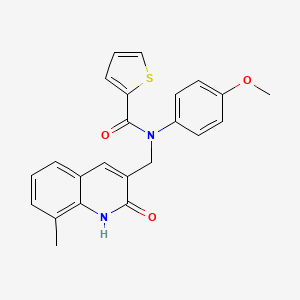
![N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7694781.png)

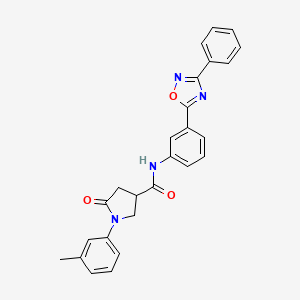
![2-{4-[(Z)-{[(3,4-dimethoxyphenyl)formamido]imino}methyl]phenoxy}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7694816.png)
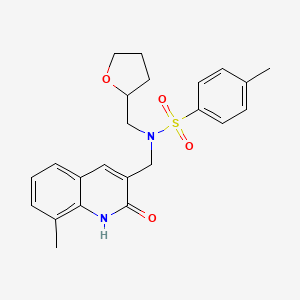

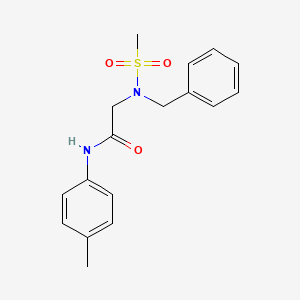
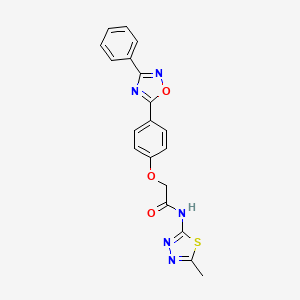



![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7694863.png)